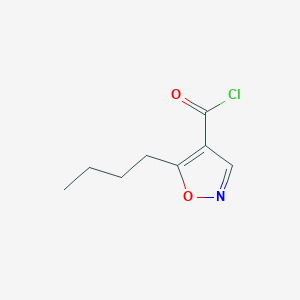

5-Butylisoxazole-4-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Butylisoxazole-4-carbonyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butylisoxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Butylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: Reacts with aliphatic, aromatic, and heterocyclic amines to form isoxazole-based amides.

Oxidation and Reduction: Can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Substitution Reactions: Typically involve the use of amines and may require catalysts or specific solvents to facilitate the reaction.

Oxidation and Reduction: Conditions for these reactions depend on the desired outcome and may involve common oxidizing or reducing agents.

Major Products Formed

Isoxazole-based Amides: Formed through substitution reactions with various amines.

Other Derivatives: Depending on the specific reactions and conditions, various other derivatives can be synthesized.

Scientific Research Applications

5-Butylisoxazole-4-carbonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Butylisoxazole-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. For example, isoxazole-based amides synthesized from this compound have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . Molecular docking studies have provided insights into the binding modes and interactions of these compounds with their targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butylisoxazole-4-carbonyl chloride is unique due to its specific substituent (butyl group) on the isoxazole ring, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds and may provide distinct advantages in certain applications.

Biological Activity

5-Butylisoxazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of the biological activity associated with this compound, supported by various research findings and case studies.

This compound is characterized by its isoxazole ring structure, which is known for its versatility in medicinal applications. The compound can be synthesized through several methods, often involving the reaction of isoxazole derivatives with carbonyl chlorides. Its chemical formula is C10H10ClN2O, and it has a molecular weight of approximately 210.65 g/mol.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity. A study highlighted the compound's efficacy against various cancer cell lines, demonstrating its potential as an anticancer agent. For instance, it was shown to inhibit cell proliferation in several tumor models, including:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (human epidermoid carcinoma) | 15 |

| HL-60 (human promyelomonocytic leukemia) | 25 |

| WEHI 279 (mouse B cell lymphoma) | 1 |

These results suggest that the compound may interfere with critical cellular processes involved in tumor growth and survival .

The mechanism through which this compound exerts its antitumor effects appears to involve modulation of various signaling pathways. It has been observed to affect the proliferation rates of immune cells without impairing their function, which is crucial for maintaining the body’s defense mechanisms during cancer treatment .

Toxicity Studies

Acute toxicity studies have been conducted to evaluate the safety profile of this compound. The following LD50 values were determined:

| Administration Route | Species | LD50 (mg/kg) |

|---|---|---|

| Oral | NMRI Mouse | 445 |

| Oral | SD Rat | 160 |

| Intraperitoneal | NMRI Mouse | 185 |

| Intraperitoneal | SD Rat | 170 |

These findings indicate a moderate toxicity level, suggesting that while the compound has therapeutic potential, careful consideration is necessary regarding dosage and administration routes .

Case Studies and Applications

Several case studies have explored the application of this compound in treating specific conditions:

Properties

CAS No. |

75706-00-2 |

|---|---|

Molecular Formula |

C8H10ClNO2 |

Molecular Weight |

187.62 g/mol |

IUPAC Name |

5-butyl-1,2-oxazole-4-carbonyl chloride |

InChI |

InChI=1S/C8H10ClNO2/c1-2-3-4-7-6(8(9)11)5-10-12-7/h5H,2-4H2,1H3 |

InChI Key |

MFWVUXQQNCGGPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=NO1)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.